molecular formula C9H7ClF3NO B1623992 N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide CAS No. 344-53-6

N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

Cat. No. B1623992
CAS RN: 344-53-6
M. Wt: 237.6 g/mol
InChI Key: IZNOWIFMPCHWNZ-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide, also known as 4-chloro-N-trifluoromethylbenzamide (CFTBA), is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 91-93 °C. CFTBA is a relatively new compound, first synthesized in the early 2000s, and has become increasingly popular among researchers due to its versatility and effectiveness in a variety of research applications.

Scientific Research Applications

Degradation and Environmental Impact

N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide, as part of the acetamide family, has been the subject of extensive research due to its environmental significance. Advanced oxidation processes (AOPs) have been employed to degrade acetaminophen (ACT), a related compound, in aqueous media. This degradation leads to various by-products, including acetamide, and has significant implications for environmental toxicity. Understanding the degradation pathways and biotoxicity of these by-products is crucial for enhancing the degradation techniques and mitigating their environmental impact (Qutob et al., 2022).

Chemical Reactivity and Synthesis

The compound's utility in chemical synthesis, especially in creating heterocyclic systems, has been a focal point of research. Studies highlight the method of preparation and the chemical reactivity of related acetamide derivatives, demonstrating their importance as intermediates in synthesizing various synthetically useful and novel heterocyclic systems (Gouda et al., 2015).

Pharmacodynamics and Pharmacokinetics

In pharmacology, understanding the biological effects of acetamide derivatives is crucial. This includes analyzing the toxicological profiles of various acetamide compounds and their metabolic pathways. These studies provide insights into the biological responses and potential usage of these chemicals in various applications, reflecting the material's biology and its proposed usage (Kennedy, 2001).

Role in Synthetic Organic Chemistry

The role of N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide in synthetic organic chemistry, particularly in relation to the N-Ar axis, has been explored in depth. This includes the development of chemoselective N-acylation reagents and the study of chiral axes in acyclic imide-Ar bonds, which are significant for creating ligands for asymmetric transition metal catalysts. These studies contribute to the understanding of the structure-reactivity relationship and the chemoselectivity of N-acylation reagents (Kondo & Murakami, 2001).

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNOWIFMPCHWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424223
Record name N-[4-Chloro-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

CAS RN

344-53-6
Record name N-[4-Chloro-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-amino-5-chlorobenzotrifluoride (1.01 g, 5.16 mmol, Aldrich) in acetic anhydride (5 mL) was stirred at room temperature for 12 h to produce white needle precipitate. It was filtered to give 1.123 g (91.7%) of 2-acetamido-5-chlorobenzotrifluoride. 1H NMR (CDCl3): δ 2.214 (S, 3H); 7.359 (br, 1H); 7.512 (d, 1H, J=9 Hz), 7.581 (s, 1H); 7.163 (d, 1H, J=8.4 Hz).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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